molecular formula C22H25N7O2 B10986010 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide

Cat. No.: B10986010
M. Wt: 419.5 g/mol
InChI Key: OXIAFBCUYIRQRC-UHFFFAOYSA-N
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Description

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide is a complex organic compound that features a pyrazole ring, a triazolopyridazine core, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the construction of the triazolopyridazine core, and finally the attachment of the butanamide group. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate cyclization and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted analogs .

Scientific Research Applications

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and triazolopyridazine derivatives, such as:

Uniqueness

What sets 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H25N7O2

Molecular Weight

419.5 g/mol

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(2-methoxyphenyl)methyl]butanamide

InChI

InChI=1S/C22H25N7O2/c1-15-13-16(2)28(26-15)21-12-11-20-25-24-19(29(20)27-21)9-6-10-22(30)23-14-17-7-4-5-8-18(17)31-3/h4-5,7-8,11-13H,6,9-10,14H2,1-3H3,(H,23,30)

InChI Key

OXIAFBCUYIRQRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCCC(=O)NCC4=CC=CC=C4OC)C=C2)C

Origin of Product

United States

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